N-{2-[(2-Aminoethyl)amino]ethyl}octanamide
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Overview
Description
N-{2-[(2-Aminoethyl)amino]ethyl}octanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an octanamide backbone with an aminoethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-Aminoethyl)amino]ethyl}octanamide typically involves the reaction of octanoyl chloride with N-(2-aminoethyl)ethylenediamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-Aminoethyl)amino]ethyl}octanamide can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-{2-[(2-Aminoethyl)amino]ethyl}octanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-Aminoethyl)amino]ethyl}octanamide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to receptors or enzymes and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)dodecanamide: Similar structure with a longer alkyl chain.
N-(2-Aminoethyl)acetamide: Contains a shorter alkyl chain and different functional groups.
N-(2-{[2-({2-[(2-Aminoethyl)amino]ethyl}amino)ethyl]amino}ethyl)nicotinamide: Contains a nicotinamide moiety instead of an octanamide.
Uniqueness
N-{2-[(2-Aminoethyl)amino]ethyl}octanamide is unique due to its specific combination of an octanamide backbone with aminoethyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
53866-63-0 |
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Molecular Formula |
C12H27N3O |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]octanamide |
InChI |
InChI=1S/C12H27N3O/c1-2-3-4-5-6-7-12(16)15-11-10-14-9-8-13/h14H,2-11,13H2,1H3,(H,15,16) |
InChI Key |
UXDAYMQRKUHQIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NCCNCCN |
Origin of Product |
United States |
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